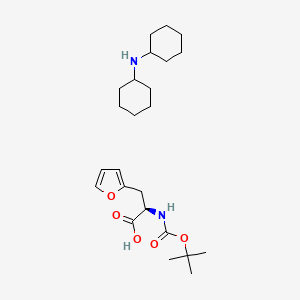

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Description

This compound is a dicyclohexylammonium salt of a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a furan-2-yl substituent. Its molecular formula is C₂₄H₄₀N₂O₅ (MW: 436.585 g/mol) . The R-configuration at the chiral center distinguishes it from its S-enantiomer (CAS 331730-08-6), which shares the same backbone but exhibits distinct stereochemical properties .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEOQPFAYJEDFE-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Dicyclohexylamine: The final step involves coupling the Boc-protected amino acid with dicyclohexylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can undergo reduction reactions to convert the furan ring into tetrahydrofuran derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Free amine derivatives after Boc removal.

Scientific Research Applications

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and Boc-protected amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Stereochemical Impact : The R-configuration of the target compound may enhance binding affinity in chiral environments compared to its S-enantiomer, as observed in receptor-ligand studies .

- Substituent Effects : Furan-2-yl analogs exhibit lower hydrophobicity than benzyloxy or allyloxy derivatives, making them preferable for aqueous-phase reactions .

- Industrial Availability : The target compound and its analogs are commercially available from suppliers like BLDpharm and Crysdot LLC, with purities ranging from 95% to 99% .

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C24H40N2O5

- Molecular Weight : 440.58 g/mol

- CAS Number : 328086-60-8

- Structure : The compound features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and a dicyclohexylamine moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amines and the formation of the furan-containing side chain. A common method includes:

- Formation of Boc-Protected Amines : The amino group is protected using Boc anhydride to enhance stability during subsequent reactions.

- Coupling with Furan Derivatives : The Boc-protected amine is then coupled with furan derivatives to introduce the furan moiety.

- Purification : The final product is purified typically through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown activity against various bacterial strains. A study reported that certain furan derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound in antibacterial applications .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that Dicyclohexylamine derivatives may possess AChE inhibitory activity, although further studies are required for confirmation .

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of Dicyclohexylamine derivatives on cancer cell lines. For example, research has indicated that certain analogs can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity presents a promising avenue for developing anticancer therapies .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of furan-containing compounds.

- Method : Disc diffusion method was employed against various bacterial strains.

- Results : Compounds exhibited zones of inhibition ranging from 10 mm to 20 mm against tested strains.

- : The presence of the furan moiety enhances antimicrobial activity.

-

Evaluation of AChE Inhibition :

- Objective : To assess the potential of Dicyclohexylamine derivatives as AChE inhibitors.

- Method : Enzyme assays were conducted using purified AChE.

- Results : IC50 values indicated moderate inhibition compared to standard drugs.

- : Further optimization could enhance efficacy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H40N2O5 |

| Molecular Weight | 440.58 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| AChE Inhibition IC50 | Moderate (specific values pending further studies) |

| Cytotoxicity | Selective towards cancer cells |

Q & A

Basic: What synthetic methodologies are optimal for preparing Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, and how can purity be ensured?

Answer:

The synthesis typically involves coupling (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid with dicyclohexylamine under esterification conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI in anhydrous dichloromethane (CH₂Cl₂) to form the active ester intermediate .

- Amine coupling : React the activated ester with dicyclohexylamine, often in the presence of DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .

- Purification : Crystallization using dicyclohexylamine salts or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Purity is verified via HPLC (>95%) and NMR (¹H/¹³C) to confirm stereochemical integrity and absence of unreacted starting materials .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons), furan ring protons (δ ~6.3–7.4 ppm), and dicyclohexylamine’s cyclohexyl protons (δ ~1.0–2.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Chiral HPLC : To validate enantiomeric excess (ee), use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time comparisons with racemic mixtures are essential .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities .

Advanced: How does the furan-2-yl substituent influence reactivity in downstream applications, such as peptide coupling or metal coordination?

Answer:

- Steric and Electronic Effects : The furan ring’s electron-rich π-system may participate in non-covalent interactions (e.g., π-stacking in peptide substrates) or act as a directing group in metal-catalyzed reactions .

- Oxidative Sensitivity : Furan’s susceptibility to oxidation under acidic or peroxide-rich conditions necessitates inert atmospheres (N₂/Ar) during reactions .

- Metal Coordination : The oxygen atoms in the furan ring can coordinate to transition metals (e.g., Pd, Cu), potentially altering catalytic activity in cross-coupling reactions. Pre-screening with model systems is advised .

Advanced: What strategies mitigate Boc group deprotection or ester hydrolysis during storage or reaction conditions?

Answer:

- Storage : Store under anhydrous conditions (desiccator, molecular sieves) at –20°C to slow hydrolysis. Avoid prolonged exposure to protic solvents (e.g., MeOH, H₂O) .

- Reaction Design : Use mild bases (e.g., NEt₃) instead of strong bases (NaOH) to prevent ester cleavage. For Boc deprotection, employ TFA (trifluoroacetic acid) in CH₂Cl₂ at 0°C to minimize side reactions .

- Stability Monitoring : Periodic TLC or LC-MS checks during long-term storage or multi-step syntheses detect degradation early .

Advanced: How can enantiomeric excess (ee) be optimized during synthesis, and what analytical controls are critical?

Answer:

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., Boc-protected amino acids) with >99% ee to minimize racemization .

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce epimerization risks .

- In-Line Monitoring : Chiral HPLC or polarimetry at intermediate stages ensures ee retention. Adjust reaction time/temperature if ee drops below 98% .

Basic: Which solvents and conditions are compatible with this compound for use in subsequent reactions?

Answer:

- Preferred Solvents : CH₂Cl₂, THF, or ethyl acetate for solubility without ester hydrolysis. Avoid DMF or DMSO unless rigorously dried .

- Aqueous Workups : Minimize contact with water; use saturated NaHCO₃ or brine washes briefly (<5 min) to prevent ester cleavage .

- Catalytic Systems : For metal-mediated reactions (e.g., Suzuki coupling), pre-dry solvents over molecular sieves and degas with N₂ to protect the furan ring .

Advanced: What are the safety and handling protocols for this compound, given dicyclohexylamine’s toxicity profile?

Answer:

- Toxicity Mitigation : Dicyclohexylamine is a skin/eye irritant. Use PPE (gloves, goggles) and work in a fume hood. Spills require neutralization with dilute acetic acid .

- Waste Disposal : Collect in halogen-resistant containers for incineration. Avoid aqueous disposal due to environmental persistence .

Advanced: How does this compound compare to analogous salts (e.g., with cyclohexylamine) in terms of crystallinity and solubility?

Answer:

-

Crystallinity : Dicyclohexylamine salts often exhibit higher crystallinity than cyclohexylamine analogs due to increased hydrophobicity, aiding purification .

-

Solubility : Lower solubility in polar solvents (e.g., MeOH) compared to primary amine salts. Solubility

Solvent Solubility (mg/mL) CH₂Cl₂ >50 Hexane <1 THF ~20

Basic: What role does the Boc group play in facilitating further functionalization of this compound?

Answer:

- Amine Protection : The Boc group shields the α-amino group during esterification or metal-catalyzed reactions, preventing unwanted nucleophilic side reactions .

- Deprotection Flexibility : Removable under acidic conditions (TFA or HCl/dioxane) without affecting the ester or furan moieties, enabling sequential synthesis .

Advanced: Are there reported contradictions in the literature regarding the stability or reactivity of this compound?

Answer:

- Stability Discrepancies : Some studies report Boc group stability in THF/water mixtures , while others note partial hydrolysis after 24 hours. Pre-screening stability under specific conditions is advised .

- Racemization Risks : Conflicting data on epimerization during coupling; rigorous temperature control and low-basicity conditions resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.